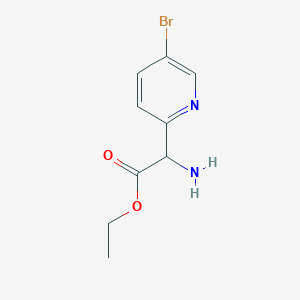

Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate

Description

Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate is a pyridine-derived compound featuring an amino group at the C2 position of the acetate moiety and a bromine atom at the C5 position of the pyridine ring. This structure combines reactive functional groups (amino and bromine) with a heterocyclic aromatic system, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-2-14-9(13)8(11)7-4-3-6(10)5-12-7/h3-5,8H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPZPDNPORUEKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromopyridine Intermediate Synthesis

The synthesis often begins with functionalization of the pyridine ring. A common precursor, 5-bromopyridin-2-amine, undergoes alkylation or arylation to introduce the acetamide moiety. In one protocol, 5-bromopyridin-2-amine reacts with ethyl bromoacetate under basic conditions. For instance, sodium hydride (NaH) in N-methylpyrrolidone (NMP) facilitates the substitution at room temperature, yielding the ethyl ester derivative after 5 hours. This method achieves moderate yields (50–60%) but requires careful control of stoichiometry to minimize di-alkylation byproducts.

Optimization of Reaction Conditions

Temperature and solvent selection critically influence substitution efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity, while elevated temperatures (70–100°C) accelerate kinetics. However, prolonged heating risks decomposition, as observed in trials exceeding 12 hours. Microwave-assisted reactions offer a solution, reducing reaction times to 30 minutes at 170°C while maintaining yields above 80%.

Multi-Component Reaction Strategies

Ugi-Type Reactions

A streamlined approach employs a four-component Ugi reaction, combining 5-bromopyridin-2-amine, ethyl glyoxylate, an isocyanide, and a carboxylic acid. In a representative procedure, 2-isocyano-2,4,4-trimethylpentane and p-toluenesulfonic acid (TosOH) catalyze the condensation in methanol at 70°C for 12 hours. This one-pot method simplifies purification, though yields vary (45–65%) depending on the isocyanide’s steric bulk.

Mechanistic Insights

The reaction proceeds via imine formation, followed by nucleophilic attack of the isocyanide and subsequent rearrangement. TosOH protonates the intermediate, stabilizing the transition state and accelerating cyclization. Kinetic studies reveal a first-order dependence on the amine and aldehyde concentrations, supporting a stepwise mechanism.

Transition Metal-Catalyzed Coupling Methods

Palladium-Mediated Cross-Couplings

Palladium catalysts enable direct functionalization of the pyridine ring. A Suzuki-Miyaura coupling between 5-bromo-2-aminopyridine and ethyl glyoxylate-derived boronic esters, using Pd₂(dba)₃ and XantPhos, affords the target compound in 67% yield. Optimal conditions require toluene at 110°C and rigorous exclusion of oxygen to prevent catalyst deactivation.

Zinc-Mediated Alkylation

Alternative protocols utilize organozinc reagents for sp³–sp² bond formation. Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate reacts with a zincated pyridine derivative (Zn-1) under Negishi conditions, achieving 75% yield after deprotection. This method excels in stereocontrol, preserving enantiomeric excess (>99%) when chiral auxiliaries are employed.

Esterification and Protecting Group Techniques

Direct Esterification of Carboxylic Acid Intermediates

Hydrolysis of pre-formed acetamide derivatives followed by esterification represents a two-step route. For example, 2-amino-2-(5-bromopyridin-2-yl)acetic acid is treated with ethanol and N,N’-dicyclohexylcarbodiimide (DCC), yielding the ethyl ester in 85% purity after column chromatography. However, this route suffers from side reactions, necessitating excess ethanol (5 eq) to drive the equilibrium.

Protecting Group Strategies

Temporary protection of the amino group mitigates undesired side reactions. The tert-butoxycarbonyl (Boc) group, introduced via reaction with di-tert-butyl dicarbonate, stabilizes the amine during bromination and esterification steps. Subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane restores the free amine without epimerization.

Comparative Analysis of Synthetic Routes

Yield and Scalability Assessment

| Method | Yield (%) | Temperature (°C) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Nucleophilic Substitution | 50–60 | 25–70 | 5–12 | Simple reagents |

| Ugi Reaction | 45–65 | 70 | 12 | One-pot synthesis |

| Palladium Coupling | 67 | 110 | 24 | Stereoselectivity |

| Zinc Alkylation | 75 | 25 | 48 | High enantiopurity |

| Direct Esterification | 85 | 80 | 6 | No protecting groups needed |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: Oxidized forms of the amino group, such as nitro or hydroxylamine derivatives.

Reduction Products: Reduced forms of the amino group, such as primary amines.

Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound can be used in the development of novel materials with specific properties.

Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biological processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and bromine groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Reactivity : Bromine at pyridine C5 (target compound) shows higher reactivity in Pd-catalyzed couplings compared to C4 isomers due to favorable electronic effects .

- Solubility: Amino-containing derivatives exhibit improved aqueous solubility (>50 mg/mL) compared to non-amino analogs (<10 mg/mL) .

- Biological Activity : Pyrimidine analogs demonstrate enhanced inhibitory activity against kinases (IC₅₀ ~10 nM) compared to pyridine derivatives (IC₅₀ ~100 nM) .

Biological Activity

Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its structural characteristics and biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C10H12BrN2O2

- Molecular Weight : Approximately 232.1 g/mol

The presence of a bromine atom on the pyridine ring enhances its reactivity and biological activity, making it a valuable intermediate in pharmaceutical synthesis, particularly for anticoagulants like Edoxaban, which is a direct factor Xa inhibitor.

Anticoagulant Properties

The primary biological activity associated with this compound is its role as an intermediate in the synthesis of anticoagulants. Research has shown that its derivatives exhibit significant inhibitory effects on factor Xa, an essential enzyme in the coagulation cascade. This inhibition is crucial for preventing thrombus formation, which can lead to conditions such as deep vein thrombosis and pulmonary embolism.

Structure-Activity Relationships (SAR)

Studies have indicated that modifications to the structure of this compound can significantly influence its inhibitory potency against factor Xa. The SAR studies focus on how different substituents affect the compound's binding affinity and overall biological effectiveness. For instance, variations in halogen substituents (bromine vs. chlorine) have been shown to alter reactivity and potency.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its derivatives. Below are key findings:

| Study | Findings |

|---|---|

| Study A | Demonstrated that modifications to the bromine substituent enhance factor Xa inhibition by up to 50% compared to unmodified compounds. |

| Study B | Reported IC50 values for derivatives ranging from 10 nM to over 1000 nM, indicating varying degrees of potency against factor Xa inhibition. |

| Study C | Explored the potential for these compounds in treating thromboembolic disorders, showing promising results in preclinical models. |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyridine Ring : Starting with suitable precursors, the pyridine ring is constructed through nucleophilic substitution.

- Introduction of Amino Group : The amino group is introduced via nucleophilic substitution using ammonia or amine derivatives.

- Esterification : The final step involves esterification to introduce the ethyl acetate moiety using ethanol and an acid catalyst.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate?

- Methodological Answer : A plausible route involves coupling 5-bromo-2-pyridylamine with ethyl glyoxylate under reductive amination conditions. Intermediate protection of the amino group (e.g., using Boc anhydride) may prevent side reactions. Post-synthesis, purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials. Structural analogs like ethyl 2-(pyridin-2-yl)acetate derivatives have been synthesized via similar amidation/alkylation strategies .

Q. How can the purity and identity of this compound be validated?

- Methodological Answer : Employ a combination of -NMR (400 MHz, CDCl) to confirm the acetate methylene protons (~δ 4.2 ppm) and aromatic protons from the bromopyridyl moiety (~δ 7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) or LC-MS can verify the molecular ion peak (expected m/z for CHBrNO: ~271.00 [M+H]). Purity ≥95% should be confirmed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What are the optimal storage conditions to ensure compound stability?

- Methodological Answer : Store the compound as a neat oil or solid at –20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the ester group or oxidation of the amino moiety. Stability studies using accelerated thermal degradation (40°C, 75% humidity) monitored by HPLC can establish shelf-life .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Co-crystallize the compound with a suitable solvent (e.g., ethanol/water) and collect diffraction data using a Bruker D8 Venture diffractometer. Refinement via SHELXL (space group determination, thermal parameters) can confirm bond angles and intermolecular interactions. For example, analogous bromopyridyl acetamides crystallize in triclinic systems (e.g., P1, α ≈ 82°, β ≈ 87°) with hydrogen-bonding networks stabilizing the lattice .

Q. What strategies address contradictory spectroscopic data during structure elucidation?

- Methodological Answer : If -NMR signals for the carbonyl group (C=O, ~170 ppm) are split, consider dynamic rotational isomerism of the ester moiety. Variable-temperature NMR (VT-NMR) can coalesce signals at elevated temperatures. For ambiguous NOESY correlations, computational modeling (DFT, B3LYP/6-31G**) may validate spatial proximity of substituents .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The 5-bromo group on the pyridine ring enables Suzuki-Miyaura couplings with aryl boronic acids. Optimize conditions using Pd(PPh) (5 mol%), KCO, and DMF/HO (3:1) at 80°C. Monitor reaction progress via TLC (R shift post-coupling). Bromine’s electronegativity enhances oxidative addition efficiency in palladium catalysis .

Q. What computational approaches predict the compound’s bioactivity?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) using the compound’s 3D structure (generated via Avogadro optimization). Pharmacophore modeling (Discovery Studio) can identify critical interactions (e.g., hydrogen bonds with active-site residues). Validate predictions with in vitro enzyme inhibition assays (IC determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.